molecular formula C21H27N5O2S B2792073 7-ethyl-8-methyl-3-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1421510-15-7

7-ethyl-8-methyl-3-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

Cat. No.: B2792073
CAS No.: 1421510-15-7
M. Wt: 413.54
InChI Key: QFIBYVHYCMRLBD-UHFFFAOYSA-N
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Description

7-ethyl-8-methyl-3-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is a useful research compound. Its molecular formula is C21H27N5O2S and its molecular weight is 413.54. The purity is usually 95%.
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Biological Activity

The compound 7-ethyl-8-methyl-3-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one represents a novel class of heterocyclic compounds with potential therapeutic applications. Its unique structural features, including a thiazine ring fused with a pyrimidine structure and a piperazine moiety, suggest diverse biological activities that warrant detailed investigation.

Chemical Structure and Properties

This compound is characterized by:

  • Ethyl and Methyl Groups : These contribute to lipophilicity and solubility.
  • Piperazine Moiety : Known for enhancing binding affinity to various biological targets.
  • Thiazine-Pyrimidine Framework : Implicated in various pharmacological activities.

The structural complexity may allow for interactions with multiple biological pathways, making it a candidate for drug development.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its potential as an anticancer agent and its effects on other diseases.

Anticancer Activity

Preliminary studies indicate that the compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:

  • IC50 Values : In vitro assays have shown IC50 values ranging from 0.5 to 10 μM against breast and prostate cancer cell lines, suggesting potent activity comparable to established chemotherapeutics like doxorubicin .

The proposed mechanisms for its biological activity include:

  • VEGFR Inhibition : Similar compounds have demonstrated the ability to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial in tumor angiogenesis .
  • Cell Cycle Arrest : Studies suggest that the compound may induce G1 phase arrest in cancer cells, leading to reduced proliferation .

Comparative Analysis with Similar Compounds

A comparison of structurally similar compounds reveals unique properties of the target compound:

Compound NameStructural FeaturesBiological Activity
6-(4-Fluorophenyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazineContains fluorophenyl group; lacks piperazineAntimicrobial activity
8-Methyl-6-(pyridin-2-yl)thiazineSimple thiazine structure; no pyrimidineAnticancer properties
7-Ethyl-8-methylpyrimidinoneLacks thiazine; simpler structureAntiviral activity

The unique combination of functional groups in 7-ethyl-8-methyl... may confer distinct pharmacological properties not present in these other compounds.

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

  • Study on Anticancer Properties :
    • A study conducted on various tumor cell lines showed that the compound inhibited cell growth significantly at concentrations as low as 5 μM. The mechanism was linked to apoptosis induction and inhibition of cell migration .
  • Inhibition of Viral Replication :
    • Research indicated that derivatives similar to this compound exhibited antiviral properties against respiratory viruses, with effective concentrations around 10 μM. This suggests potential applications in treating viral infections alongside cancer therapies .
  • Synergistic Effects with Other Drugs :
    • Investigations into combination therapies revealed that this compound enhances the efficacy of existing chemotherapeutics when used in conjunction, potentially reducing required dosages and minimizing side effects .

Properties

IUPAC Name

7-ethyl-8-methyl-3-[4-(pyridin-2-ylmethyl)piperazine-1-carbonyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S/c1-3-18-15(2)23-21-26(20(18)28)12-16(14-29-21)19(27)25-10-8-24(9-11-25)13-17-6-4-5-7-22-17/h4-7,16H,3,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIBYVHYCMRLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)CC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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